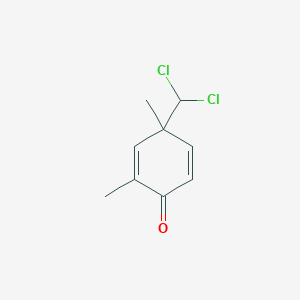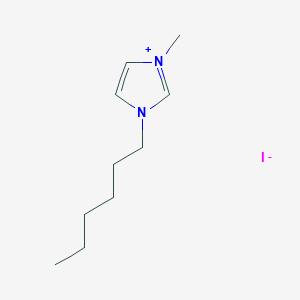
1-(2-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one
Vue d'ensemble
Description
1-(2-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one, also known as CPDMAPP, is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that has been used in various areas of research, including biochemistry, physiology, and pharmacology. CPDMAPP has been used for its ability to act as a substrate in enzymatic reactions, and its potential to interact with a variety of biological molecules.
Applications De Recherche Scientifique
Preparation and Reactivity Studies : Methyl 3,3-bis(4-dimethylamino)pyridinium-1-yl)propenoate dichloride, a related compound, has been prepared and studied for its reactivity and structure. The study suggests a mechanism for the conversion of related compounds and discusses the hydrolysis under basic conditions, providing insights into the chemical behavior of similar compounds (Koch et al., 1990).
Optical Applications : Novel chalcone derivative compounds have been synthesized, including 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one. This compound exhibited distinct nonlinear optical absorption behaviors, suggesting its potential as an optical device material, such as in optical limiters (Rahulan et al., 2014).
Proton Acceptance Properties : 1-Aryl-3-(dimethylamino)propenones have been identified as strong proton acceptors due to the electron-donating effects of their terminal dimethylamino groups. This property makes them interesting for studying intra- and intermolecular hydrogen bonds (Pleier et al., 2003).
Photophysical Behavior in Aqueous Mixtures : The photophysical behavior of probes such as acrylodan (1-[6-(dimethylamino)naphthalen-2-yl]prop-2-en-1-one) has been examined in various solvents. These studies are crucial for understanding the properties of these compounds in biological systems (Moreno Cerezo et al., 2001).
Drug Discovery and Pharmacology : Certain compounds, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, have been identified as nonpeptidic agonists for specific receptors, indicating their potential in drug discovery and as pharmacological research tools (Croston et al., 2002).
Synthesis of Structurally Diverse Libraries : The compound 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride has been used as a starting material for generating a diverse library of compounds. This highlights the versatility of these compounds in organic synthesis (Roman, 2013).
Propriétés
IUPAC Name |
(E)-1-(2-chloropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-13(2)7-5-9(14)8-4-3-6-12-10(8)11/h3-7H,1-2H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWLVZNRISQMLV-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one | |
CAS RN |
166196-84-5 | |
| Record name | 166196-84-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




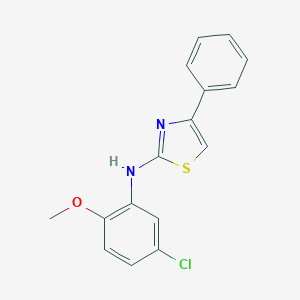
![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B184500.png)


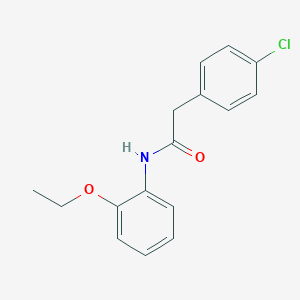

![[1,1'-Biphenyl]-4-carboxylic acid [3aR-[3aa,4a(E),5b,6aa]]-4-(4,4-difluoro-3-oxo-1-octenyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B184509.png)

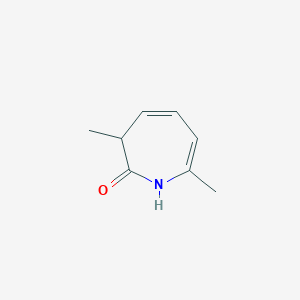
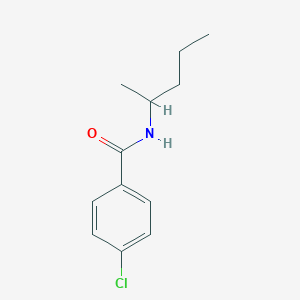
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B184519.png)
